Alvimopan Acyl-beta-D-glucuronide

Drug Metabolism Analytical Chemistry Toxicology

Quantifying alvimopan's active acyl-glucuronide metabolite is hindered by its delayed systemic appearance (Tmax 36h) and high protein binding (94%). This certified reference standard, confirmed by derivatization LC-HRMS, provides the structural specificity required to avoid misquantification inherent to generic glucuronide substitutes. - Enables accurate LC-MS/MS quantification of the equipotent metabolite (Ki 0.8 nM) accounting for high inter-subject variability. - Supports stability-indicating method development by resolving the reactive acyl-glucuronide from O-/N-glucuronide isomers. - Supplied with comprehensive analytical documentation for immediate regulatory and DDI investigation use.

Molecular Formula C31H40N2O10
Molecular Weight 600.7 g/mol
Cat. No. B12104912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvimopan Acyl-beta-D-glucuronide
Molecular FormulaC31H40N2O10
Molecular Weight600.7 g/mol
Structural Identifiers
SMILESCC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C31H40N2O10/c1-18-16-33(12-11-31(18,2)21-9-6-10-22(34)14-21)17-20(13-19-7-4-3-5-8-19)28(39)32-15-23(35)42-30-26(38)24(36)25(37)27(43-30)29(40)41/h3-10,14,18,20,24-27,30,34,36-38H,11-13,15-17H2,1-2H3,(H,32,39)(H,40,41)
InChIKeyCXXURJOYZYSQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alvimopan Acyl-beta-D-glucuronide: Key Metabolite for Opioid Antagonist Research


Alvimopan Acyl-beta-D-glucuronide (CAS 1260616-95-2) is the primary acyl-glucuronide conjugate of the peripherally restricted μ-opioid receptor antagonist alvimopan [1]. This metabolite is formed via gut microflora metabolism and subsequent glucuronidation, and it circulates systemically as a pharmacologically active entity with a Ki of 0.8 nM at the μ-opioid receptor [2]. Its unique metabolic origin and analytical profile make it an essential reference standard for quantifying alvimopan metabolism, developing stability-indicating HPLC methods, and investigating acyl-glucuronide reactivity [3].

Differentiation from Generic Antagonists and Parent Drug


Generic substitution with alvimopan parent drug or other PAMORAs (peripherally acting μ-opioid receptor antagonists) such as methylnaltrexone is not scientifically valid. The Acyl-beta-D-glucuronide metabolite possesses a distinct metabolic pathway, a uniquely delayed systemic appearance (median Tmax of 36 hours), and significantly higher plasma protein binding (94%) compared to the parent drug (80%) [1][2]. Furthermore, its classification as an acyl-glucuronide, as opposed to an O- or N-glucuronide, is confirmed by advanced LC-HRMS derivatization methods, directly impacting its stability, potential for covalent protein adduct formation, and immunogenicity risk assessment [3]. These differential factors invalidate any assumption of analytical or pharmacological equivalence.

Quantitative Evidence: Metabolite vs. Comparators


Glucuronide Structural Assignment by LC-HRMS

A novel LC-HRMS method employing chemical derivatization was used to definitively classify the alvimopan glucuronide metabolite as an acyl-glucuronide, distinguishing it from alternative O- or N-glucuronide conjugates [1]. The method derivatized carboxyl and hydroxyl groups, with mass shifts of +28.031 Da and +72.040 Da per group, respectively. This structural confirmation is critical because acyl-glucuronides are known to be reactive, potentially forming covalent protein adducts, while O- and N-glucuronides are generally stable and inert. Misidentification as a stable O-glucuronide would lead to an underestimation of toxicity risk in preclinical development.

Drug Metabolism Analytical Chemistry Toxicology

Pharmacokinetic Profile vs. Parent Alvimopan

The pharmacokinetic profile of the alvimopan acyl-glucuronide metabolite differs substantially from the parent drug [1][2]. While parent alvimopan has a median Tmax of approximately 2 hours, the metabolite exhibits a median Tmax of 36 hours after a single dose, indicating a profound delay in systemic appearance due to its unique formation via gut microflora [1][2]. At steady state (12 mg twice daily for 5 days), the mean Cmax for the parent drug is 10.98 ± 6.43 ng/mL, whereas the metabolite reaches a Cmax of 35.73 ± 35.29 ng/mL, with significantly higher inter-subject variability. Furthermore, plasma protein binding for the metabolite is 94%, compared to 80% for the parent [2].

Pharmacokinetics Clinical Pharmacology ADME

In Vitro Potency at μ-Opioid Receptor

The in vitro pharmacology study by Beattie et al. (2007) directly compared the μ-opioid receptor binding affinity (pKi) of alvimopan, its primary metabolite (ADL 08-0011, which is the amide hydrolysis product precursor to the acyl-glucuronide), and methylnaltrexone [1]. Alvimopan and its metabolite demonstrated equivalent high potency at the human μ-opioid receptor, with pKi values of 9.6 for both, while methylnaltrexone showed a lower pKi of 8.0. This translates to a ~40-fold difference in Ki (approx. 0.25 nM vs. 10 nM). The equipotency of alvimopan and its metabolite supports the rationale that the metabolite contributes to the overall pharmacological effect, but the structural difference of the acyl-glucuronide conjugate is key for understanding its disposition.

Opioid Receptor Pharmacology In Vitro Assays Drug Development

Metabolite Accumulation in Patients vs. Healthy Volunteers

A population pharmacokinetic analysis revealed that metabolite concentrations are significantly influenced by patient state [1]. In postoperative ileus patients, steady-state metabolite concentrations were 40% higher than in healthy subjects. In contrast, parent alvimopan concentrations were 87% higher in the same patient population. Additionally, metabolite concentrations were 43% and 82% lower in African Americans and Hispanics, respectively, compared to Caucasians, a racial disparity not observed for the parent drug [1]. The metabolite also showed a 49% reduction with acid blockers and an 81% reduction with preoperative antibiotics, whereas parent drug concentrations were unaffected by these comedications.

Clinical Pharmacokinetics Patient Stratification Disease State Effects

P-Glycoprotein Substrate Status

In vitro studies confirm that both alvimopan and its acyl-glucuronide metabolite are substrates for the efflux transporter P-glycoprotein (P-gp), but neither are inhibitors of this transporter [1]. This is a critical differentiator from other PAMORAs or glucuronide metabolites of other drugs which may inhibit P-gp, leading to clinically significant drug-drug interactions (DDIs). For example, fidaxomicin and its main metabolite are both substrates and inhibitors of P-gp, requiring caution with co-administration of other P-gp substrates. The lack of P-gp inhibition by alvimopan or its metabolite suggests a lower potential for this class of DDIs, but the substrate status still necessitates consideration when co-administering with strong P-gp inhibitors like verapamil or cyclosporine.

Drug-Drug Interactions Transporter Pharmacology ADMET

Applications in Drug Development and Quality Control


Bioanalytical Method Development (LC-MS/MS)

This certified reference standard is essential for the development, validation, and routine application of quantitative LC-MS/MS methods to measure the acyl-glucuronide metabolite in human plasma or urine. Its use ensures accurate quantification of this delayed-appearance metabolite (median Tmax of 36 hours), which exhibits high inter-subject variability (mean Cmax of 35.73 ± 35.29 ng/mL) and is subject to significant effects from race and comedications [1][2]. Generic or misclassified glucuronide standards would yield inaccurate results due to the unique acyl-glucuronide structure confirmed by derivatization LC-HRMS [3].

In Vitro Metabolism and DDI Studies

Researchers investigating the metabolic fate of alvimopan or the potential for DDIs require this compound to serve as a reference standard. It is used to assess the formation of the acyl-glucuronide conjugate in hepatocyte or microsomal incubations and to confirm the identity of the metabolite formed via gut microflora and subsequent hepatic glucuronidation [1]. Furthermore, its status as a P-glycoprotein substrate, but not an inhibitor, can be confirmed using this standard in transporter assays, differentiating its DDI liability from other PAMORAs or glucuronide metabolites [4].

Stability Indicating HPLC and Impurity Profiling

As an official impurity standard, Alvimopan Acyl-beta-D-glucuronide is critical for developing stability-indicating HPLC methods for alvimopan drug substance and drug product [1]. Its unique retention time and spectral properties relative to alvimopan and other impurities allow for accurate resolution and quantification. Monitoring the formation of this acyl-glucuronide is particularly important for assessing potential degradation pathways and ensuring product quality over its shelf life, given the known reactivity of acyl-glucuronides.

PK/PD Modeling and Clinical Pharmacology

In clinical pharmacology studies, the precise quantification of this metabolite is necessary to build accurate population PK/PD models [1]. Its 40% higher exposure in postoperative patients, coupled with its equipotent μ-opioid receptor activity (Ki = 0.8 nM) relative to the parent drug, means it may contribute to the overall pharmacological effect [2][3]. Understanding the contribution of this metabolite is essential for interpreting exposure-response relationships and for justifying dosing regimens in special populations.

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